4-(4-Trifluoromethylpiperidino)piperidine
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Overview
Description
4-(4-Trifluoromethylpiperidino)piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethylpiperidino)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. This process can be carried out using catalysts such as palladium on carbon or Raney nickel. The reaction is performed under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylpiperidino)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-(4-Trifluoromethylpiperidino)piperidine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylpiperidino)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, including those involved in neurotransmission and cellular signaling. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: A closely related compound with similar chemical properties.
3-(Trifluoromethyl)piperidine: Another similar compound with a trifluoromethyl group attached to a different position on the piperidine ring.
4,4-Difluoropiperidine: A compound with two fluorine atoms attached to the piperidine ring.
Uniqueness
4-(4-Trifluoromethylpiperidino)piperidine is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H19F3N2 |
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Molecular Weight |
236.28 g/mol |
IUPAC Name |
1-piperidin-4-yl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C11H19F3N2/c12-11(13,14)9-3-7-16(8-4-9)10-1-5-15-6-2-10/h9-10,15H,1-8H2 |
InChI Key |
OKDUTHVDADYUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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